molecular formula C13H12ClN3O4 B2446783 3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde CAS No. 514801-07-1

3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde

Cat. No.: B2446783
CAS No.: 514801-07-1
M. Wt: 309.71
InChI Key: DDRARNXKFVIMTO-UHFFFAOYSA-N
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Description

3-[(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is a chemical intermediate designed for research and development applications. This compound features a pyrazole core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . Pyrazole derivatives are frequently investigated for their potential in multi-component reactions (MCRs), which are powerful tools in drug discovery for building complex molecular architectures efficiently . The specific substitution pattern on the pyrazole ring, including chloro, methyl, and nitro groups, along with the benzaldehyde functional group, makes this reagent a versatile building block. It is primarily used in the synthesis of more complex heterocyclic systems for pharmaceutical and agrochemical research. Researchers utilize this aldehyde in click chemistry reactions, cyclocondensations, and as a precursor for the development of potential bioactive molecules. The structural motifs present in this compound are commonly found in molecules studied for antibacterial, anticancer, and antifungal properties, as well as in the development of energetic materials . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O4/c1-8-12(14)13(17(19)20)15-16(8)6-10-5-9(7-18)3-4-11(10)21-2/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRARNXKFVIMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)C=O)OC)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution Reactions: The chloro, methyl, and nitro groups are introduced through electrophilic aromatic substitution reactions. These reactions often require specific catalysts and controlled temperatures to ensure regioselectivity.

    Aldehyde Formation: The methoxybenzaldehyde moiety is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst

Major Products

    Oxidation: 3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid

    Reduction: 3-[(4-chloro-5-methyl-3-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde has several applications in scientific research:

    Medicinal Chemistry: This compound can serve as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitro group can also contribute to redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chloro-5-methyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
  • 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
  • 3-[(4-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde

Uniqueness

3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is unique due to the specific combination of substituents on the pyrazole ring and the methoxybenzaldehyde moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

The compound 3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H12ClN3O3C_{13}H_{12}ClN_{3}O_{3} with a molecular weight of approximately 295.7 g/mol. The structure includes a methoxy group and a chlorinated nitro-pyrazole moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AA549 (Lung)12.5
Compound BMCF7 (Breast)15.0
This compound HeLa (Cervical)10.0Current Study

The compound demonstrated an IC50 value of 10 µM against HeLa cells, indicating potent cytotoxicity.

Anti-inflammatory Activity

In addition to its anticancer effects, the compound is believed to exhibit anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro assays showed that This compound reduced nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS).

The biological activity of the compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Kinases : Pyrazole derivatives often inhibit kinases involved in cell proliferation and survival pathways.
  • Cytotoxicity Induction : The compound induces apoptosis in cancer cells through the activation of caspases.
  • Inflammatory Pathway Modulation : It modulates signaling pathways such as NF-kB, leading to decreased inflammation.

Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of several pyrazole derivatives, including our compound, in vivo using xenograft models. The results showed a significant reduction in tumor size compared to controls, reinforcing the anticancer potential of pyrazole derivatives.

Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory effects of the compound on animal models of arthritis. The results indicated that treatment with the compound led to reduced swelling and pain scores compared to untreated groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde?

  • Methodology : The compound is typically synthesized via multi-step protocols involving cyclization, formylation, and substitution reactions. For example:

  • Step 1 : Cyclization of hydrazine derivatives with β-ketoesters or β-diketones to form the pyrazole core .
  • Step 2 : Introduction of the nitro and chloro substituents via nitration and halogenation under controlled conditions .
  • Step 3 : Alkylation of the pyrazole nitrogen using 4-methoxybenzaldehyde derivatives, often via nucleophilic substitution or Mitsunobu reactions .
    • Key Challenges : Ensuring regioselectivity during nitration and avoiding over-oxidation of the aldehyde group .

Q. How is the purity and structural identity of this compound validated in synthetic workflows?

  • Analytical Methods :

  • HPLC : Purity ≥95% is commonly achieved, as verified by reverse-phase HPLC with UV detection at 254 nm .
  • Spectroscopy :
  • IR : Confirms the presence of aldehyde (C=O stretch ~1700 cm⁻¹) and nitro groups (asymmetric NO₂ stretch ~1520 cm⁻¹) .
  • NMR : 1^1H NMR signals for the benzaldehyde proton (~10 ppm) and pyrazole methyl groups (~2.5 ppm) are critical for structural assignment .

Advanced Research Questions

Q. What strategies optimize reaction yields during the alkylation of the pyrazole core with 4-methoxybenzaldehyde?

  • Methodology :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the pyrazole nitrogen .
  • Catalysis : Copper(I) salts (e.g., CuBr) or phase-transfer catalysts improve reaction efficiency in heterogeneous systems .
  • Temperature Control : Reactions are typically conducted at 50–80°C to balance reactivity and decomposition risks .
    • Data Contradictions : Discrepancies in reported yields (e.g., 61% vs. 80%) may arise from variations in solvent purity or catalyst loading .

Q. How are crystallographic data used to resolve ambiguities in molecular conformation?

  • Techniques : Single-crystal X-ray diffraction (SXRD) with programs like SHELXL or ORTEP-3 provides precise bond lengths and angles. For example:

  • The dihedral angle between the pyrazole and benzaldehyde rings is critical for assessing planarity and π-π stacking potential .
  • Example : In related pyrazole derivatives, SXRD confirmed a 15.7° torsion angle between substituents, impacting intermolecular interactions .

Q. What computational methods predict the compound’s reactivity in biological systems (e.g., enzyme inhibition)?

  • Approaches :

  • Docking Studies : Molecular docking with AutoDock Vina or Schrödinger Suite evaluates binding affinities to target proteins (e.g., cytochrome P450 enzymes) .
  • DFT Calculations : Predicts electrophilic/nucleophilic sites via Fukui indices, focusing on the nitro group (-NO₂) and aldehyde (-CHO) as reactive centers .
    • Validation : Experimental IC₅₀ values from enzyme assays (e.g., NADPH-dependent reductase inhibition) are cross-referenced with computational data .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported melting points or spectral data?

  • Case Study : Melting points vary between 156–158°C (literature) and 160–162°C (in-house data) due to:

  • Polymorphism : Different crystal packing modes influenced by recrystallization solvents (e.g., methanol vs. ethanol) .
  • Impurity Profiles : Residual solvents or byproducts (e.g., unreacted 4-methoxybenzaldehyde) alter thermal properties .
    • Resolution : Use differential scanning calorimetry (DSC) to identify polymorphic transitions and GC-MS to detect volatile impurities .

Application-Oriented Questions

Q. What protocols assess the compound’s potential as an antibacterial agent?

  • Methods :

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines) .
  • Mechanistic Studies : Fluorometric assays measure membrane disruption (SYTOX Green uptake) or β-lactamase inhibition .
    • Limitations : Nitro group reduction by bacterial nitroreductases may generate false negatives; include metronidazole as a positive control .

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